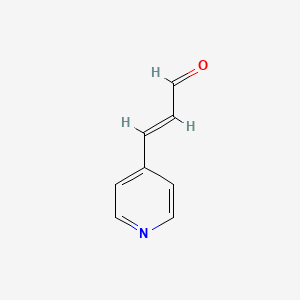
3-(Pyridin-4-yl)prop-2-enal
Cat. No. B3256174
Key on ui cas rn:
26505-36-2
M. Wt: 133.15 g/mol
InChI Key: PEIRJCZXFPMXTI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05763458
Procedure details


Alternatively, hydrogenation of the 3-pyridin-4-yl-2-propen-1-one is carried out by (i) hydrogenating the 2-propen-1-one until conversion to the corresponding 3-pyridin-4-ylpropan-1-one is complete, (ii) optionally alkylating the propan-1-one with a compound of the formula L-R20 or X-R21 (wherein R20 and R21 are as defined above), and then (iii) continuing hydrogenation to give the corresponding 3-piperidin-4-ylpropan-1-one. Hydrogenation of the propenone to the 3-pyridin-4-ylpropan-1-one is carried out with an appropriate catalyst (5% palladium on carbon, 20% palladium hydroxide, etc.) in a suitable solvent (e.g., THF, acetic acid, DMF, ethanol, etc.) at 5 to 60 psi and requires 1 to 48 hours. The preparation of a compound of Formula I(b) in which R7 is 3-(4-methoxyphenyl)prop-1-yl is described in Example 13.

[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
2-propen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][CH:9]=[O:10])=[CH:3][CH:2]=1.C(=O)C=C.N1C=CC(CCC=O)=CC=1.C(=O)CC>>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][CH:9]=[O:10])[CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C=CC=O
|
Step Two
[Compound]
|
Name
|
( i )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
2-propen-1-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)CCC=O
|
Step Five
[Compound]
|
Name
|
( ii )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
Step Seven
[Compound]
|
Name
|
( iii )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)CCC=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
